N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide
Description
N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide is a chiral acetamide derivative featuring a pyrrolidine ring substituted with a cyclopropyl group and a 2-aminopropionyl moiety. Its stereochemistry is defined by the (R)-configuration at the pyrrolidine nitrogen and the (S)-configuration at the amino-propionyl group.
Key characteristics include:
Properties
IUPAC Name |
N-[(3R)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-8(13)12(17)14-6-5-11(7-14)15(9(2)16)10-3-4-10/h8,10-11H,3-7,13H2,1-2H3/t8-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUYBIRVABYGJI-GZMMTYOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)N(C2CC2)C(=O)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CC[C@H](C1)N(C2CC2)C(=O)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide typically involves multiple steps, starting from readily available precursors. One common approach is the Strecker synthesis, which involves the formation of α-aminonitriles from aldehydes or ketones, followed by hydrolysis to yield amino acids . The amino acid derivative is then coupled with a pyrrolidine derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group or the cyclopropyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
Chemical Characteristics
Molecular Formula : CHNO
Molecular Weight : 227.3 g/mol
CAS Number : 1401664-84-3
The compound features a pyrrolidine ring and an acetamide group, contributing to its unique chemical properties. The stereochemistry of the molecule plays a crucial role in its biological activity.
Medicinal Chemistry
N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide has been investigated for its potential therapeutic effects. Its structural characteristics make it a candidate for developing drugs targeting various diseases.
- Case Study : Research has demonstrated that derivatives of this compound exhibit activity against certain types of cancer cells, suggesting potential applications in oncology .
Neuropharmacology
This compound may interact with neurotransmitter systems, particularly through modulation of G protein-coupled receptors (GPCRs). Such interactions are critical for developing treatments for neurological disorders.
- Case Study : A study indicated that modifications of the compound could enhance its affinity for specific GPCRs, leading to improved therapeutic profiles for anxiety and depression.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various chemical reactions.
- Example Reactions :
The biological activity of this compound has been the focus of several studies:
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects on specific cancer cell lines. |
| Neuroactive | Modulates neurotransmitter receptors, potentially aiding in mood disorders. |
| Antimicrobial | Shows activity against certain bacterial strains. |
Mechanism of Action
The mechanism of action of N-[®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with structurally related analogs, focusing on substituents, ring systems, and physicochemical properties.
Structural Variations in Pyrrolidine-Based Analogs
Analog 1 : N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide
- Substituent : Isopropyl group instead of cyclopropyl.
- CAS: Not explicitly listed in evidence.
Analog 2 : N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide
- Substituent : Ethyl group and pyrrolidin-2-ylmethyl backbone.
- Structural Impact : The ethyl group offers less steric hindrance than cyclopropyl, while the 2-ylmethyl substitution changes spatial orientation, possibly affecting solubility .
Analog 3 : (S)-2-Amino-N-isopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-propionamide
Piperidine-Based Analogs
Analog 4 : N-[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide
- Ring System : Six-membered piperidine vs. five-membered pyrrolidine.
- Properties: Higher molecular weight (267.37 vs.
- CAS : 1354032-78-2 ().
Analog 5 : N-[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-N-cyclopropyl-acetamide
Comparison Table
Research Findings and Implications
- Stereochemical Sensitivity : The (R,S)-configuration in the target compound is critical for activity, as analogs with inverted stereochemistry (e.g., ) show reduced efficacy in preliminary assays .
- Ring Size Effects : Piperidine analogs (e.g., Analog 4) exhibit higher molecular weights and altered solubility profiles, which may enhance blood-brain barrier penetration compared to pyrrolidine derivatives .
- Substituent Trade-offs : Cyclopropyl groups confer rigidity but may limit synthetic accessibility, whereas isopropyl/ethyl substituents improve solubility at the cost of target selectivity .
Biological Activity
N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₁H₁₈N₄O₂
- Molar Mass : 226.29 g/mol
The structure features a pyrrolidine ring and an acetamide group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrrolidine ring followed by the introduction of the cyclopropyl and acetamide functionalities. Various synthetic routes have been explored, emphasizing efficiency and yield.
Anticancer Activity
Recent studies have shown that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated sub-micromolar antiproliferative activity against several cancer cell lines, including human cervix carcinoma (HeLa) and murine leukemia (L1210) cells. The mechanism involved the induction of apoptosis through mitochondrial pathways, characterized by an increase in reactive oxygen species (ROS) and activation of caspase pathways .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa | < 0.5 | Apoptosis via ROS production |
| L1210 | < 0.5 | Mitochondrial depolarization |
| FM3A | > 10 | Minimal activity |
Antimicrobial Activity
In addition to anticancer effects, this compound has shown moderate antibacterial activity. In vitro studies indicated that related Mannich bases exhibited significant inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 15 mm to 17 mm .
Case Studies
Case Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of various derivatives against human cancer cell lines. The results highlighted that modifications in the pyrrolidine structure led to significant changes in biological activity. For example, a derivative with a specific substitution pattern exhibited an IC50 value of 0.021 µM against gastric cancer cells, showcasing its potential as a lead compound for further development .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of apoptosis induced by similar compounds. The study utilized flow cytometry to analyze cell death pathways, revealing that treatment with these compounds resulted in increased levels of annexin-V positive cells, indicative of early apoptosis. Additionally, mitochondrial membrane potential assays confirmed that these compounds disrupt mitochondrial function, leading to cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
